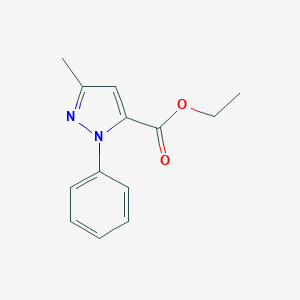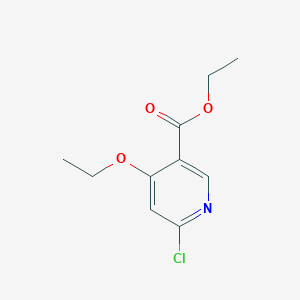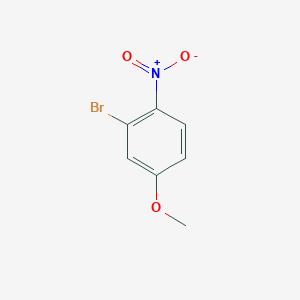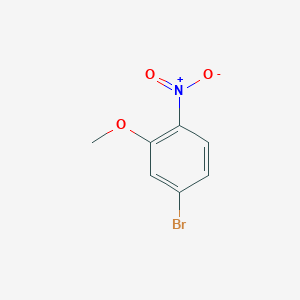
4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile
Vue d'ensemble
Description
4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It has significant potential in several research and industrial fields.
Synthesis Analysis
A new series of pyrimidine-5-carbonitrile derivatives, including 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile, has been synthesized as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . The synthesis involves a three-component reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions .Applications De Recherche Scientifique
Anticancer applications: A study reported the synthesis of pyrimidinecarbonitrile derivatives with significant in vitro anticancer activities against various human tumor cell lines, demonstrating the potential of these compounds in cancer treatment (Tiwari et al., 2016).
Anticonvulsant properties: Another research highlighted the synthesis of triazolopyrimidinecarbonitrile derivatives, identifying a specific compound with promising anticonvulsant activity, indicating the utility of pyrimidinecarbonitrile derivatives in neurological disorders (Divate & Dhongade-Desai, 2014).
Antibacterial activity: A study synthesized pyrazolopyrimidine derivatives from pyrimidinecarbonitrile derivatives and evaluated their antibacterial efficacy, showing potential in combating bacterial infections (Rostamizadeh et al., 2013).
Anti-inflammatory agents: Research on the synthesis of multifunctionalized pyrimidinecarbonitrile derivatives showed promising anti-inflammatory activity in animal models, suggesting their potential as anti-inflammatory drugs (Undare et al., 2016).
Propriétés
IUPAC Name |
6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-7-13-10(14-11(9)15)8-4-2-1-3-5-8/h1-5,7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPZJCZWTPPMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356475 | |
| Record name | 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |
CAS RN |
27058-48-6 | |
| Record name | 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)

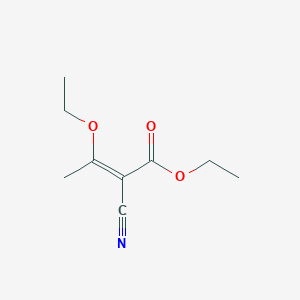
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)
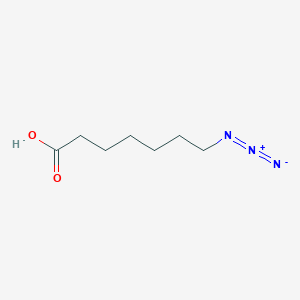
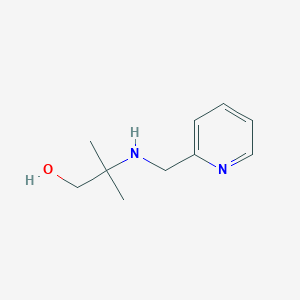
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)
